An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-Butene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-Butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-2-butene (B1582250), a halogenated alkene of interest in organic synthesis. The document details the distinct characteristics of its cis and trans isomers, including their molecular structure, physical constants, and spectroscopic data. Furthermore, it delves into the chemical reactivity of 2-chloro-2-butene, exploring key reactions such as nucleophilic substitution and electrophilic addition. A detailed experimental protocol for its synthesis via dehydrochlorination is provided, along with methods for isomer separation. While direct applications in drug development are not extensively documented, this guide highlights the potential of 2-chloro-2-butene as a versatile building block in medicinal chemistry, drawing parallels with other chlorinated compounds utilized in the synthesis of pharmaceuticals.
Introduction
2-Chloro-2-butene (C4H7Cl) is a volatile, unsaturated organochlorine compound existing as two geometric isomers: (Z)-2-chloro-2-butene (cis) and (E)-2-chloro-2-butene (trans). Its structure, featuring a reactive carbon-chlorine bond and a carbon-carbon double bond, makes it a potentially valuable intermediate in organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its properties to facilitate its use in the laboratory and in the design of synthetic pathways.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 2-chloro-2-butene are summarized in the tables below. These properties can vary slightly between the cis and trans isomers due to differences in their molecular geometry and intermolecular forces.
Physical Properties
A compilation of key physical data for the isomers of 2-chloro-2-butene is presented in Table 1. The trans isomer generally exhibits a slightly higher boiling point and density compared to the cis isomer.
Table 1: Physical Properties of 2-Chloro-2-butene Isomers
| Property | (Z)-2-chloro-2-butene (cis) | (E)-2-chloro-2-butene (trans) | Mixture (cis/trans) | Reference(s) |
| Molecular Formula | C4H7Cl | C4H7Cl | C4H7Cl | [1] |
| Molecular Weight | 90.55 g/mol | 90.55 g/mol | 90.55 g/mol | [1] |
| Boiling Point | 62-63 °C | 67-68 °C | 63 °C at 680 mmHg | [2] |
| Density | 0.913 g/mL at 25 °C | 0.922 g/mL at 25 °C | 0.92 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.428 | 1.432 | 1.4205 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-2-butene and its isomers.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2-Chloro-2-butene Isomers
| Isomer | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| (Z)-2-chloro-2-butene (cis) | ¹H (CH₃-C=) | ~1.7 | Singlet |
| ¹H (=CH-CH₃) | ~5.5 | Quartet | |
| ¹H (=CH-CH₃ ) | ~1.8 | Doublet | |
| ¹³C (C H₃-C=) | ~20-25 | Quartet | |
| ¹³C (-C Cl=) | ~125-130 | Singlet | |
| ¹³C (=C H-) | ~115-120 | Doublet | |
| ¹³C (=CH-C H₃) | ~15-20 | Quartet | |
| (E)-2-chloro-2-butene (trans) | ¹H (CH₃-C=) | ~1.7 | Singlet |
| ¹H (=CH-CH₃) | ~5.6 | Quartet | |
| ¹H (=CH-CH₃ ) | ~1.8 | Doublet | |
| ¹³C (C H₃-C=) | ~20-25 | Quartet | |
| ¹³C (-C Cl=) | ~125-130 | Singlet | |
| ¹³C (=C H-) | ~115-120 | Doublet | |
| ¹³C (=CH-C H₃) | ~15-20 | Quartet |
Note: These are estimated values based on general knowledge of NMR spectroscopy and data for analogous compounds. Experimental verification is recommended.
The IR spectrum of 2-chloro-2-butene will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions are listed in Table 3.
Table 3: Characteristic IR Absorptions for 2-Chloro-2-butene
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch | ~1650-1680 | Medium |
| C-H Stretch (alkenyl) | ~3000-3100 | Medium |
| C-H Stretch (alkyl) | ~2850-3000 | Strong |
| C-Cl Stretch | ~600-800 | Strong |
The mass spectrum of 2-chloro-2-butene will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The base peak is often the fragment resulting from the loss of the chlorine atom.
Table 4: Key Mass Spectrometry Fragments for 2-Chloro-2-butene
| m/z | Fragment |
| 90/92 | [C₄H₇Cl]⁺ (Molecular ion) |
| 55 | [C₄H₇]⁺ |
Chemical Properties and Reactivity
The chemical behavior of 2-chloro-2-butene is dictated by the interplay of its two primary functional groups: the carbon-carbon double bond and the carbon-chlorine bond.
Electrophilic Addition Reactions
The double bond in 2-chloro-2-butene is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate. Addition of hydrogen halides (HX), for instance, will proceed via a carbocation that is stabilized by the adjacent alkyl groups. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the halide will add to the more substituted carbon.
Nucleophilic Substitution Reactions
The chlorine atom in 2-chloro-2-butene can be displaced by nucleophiles. However, vinylic halides are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. This is due to the increased strength of the C-Cl bond, which has some double bond character due to resonance, and the steric hindrance around the double bond. Reactions may require more forcing conditions (higher temperatures, stronger nucleophiles) to proceed.
Elimination Reactions
Treatment of 2-chloro-2-butene with a strong base, such as alcoholic potassium hydroxide (B78521), can lead to dehydrohalogenation, resulting in the formation of butyne or butadiene derivatives. The specific product will depend on the reaction conditions and the stereochemistry of the starting material.
Synthesis and Purification
Synthesis via Dehydrochlorination of 2,3-Dichlorobutane
A common laboratory-scale synthesis of 2-chloro-2-butene involves the dehydrochlorination of 2,3-dichlorobutane.[4] This method provides a mixture of cis and trans isomers.
Experimental Protocol:
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Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a solution of potassium hydroxide in ethanol (B145695) (alcoholic KOH).
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Addition of Reactant: 2,3-Dichlorobutane is added dropwise to the stirred alcoholic KOH solution at a controlled temperature, typically near the boiling point of the alcohol.
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Reaction: The reaction mixture is heated under reflux for a specified period to ensure complete dehydrochlorination.
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Work-up: After cooling, the reaction mixture is diluted with water and the organic layer is separated.
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Purification: The crude product is washed with water to remove any remaining base and salts, dried over an anhydrous drying agent (e.g., magnesium sulfate), and then purified by fractional distillation to separate the 2-chloro-2-butene isomers from any unreacted starting material and byproducts.
Separation of Cis and Trans Isomers
The boiling points of the cis and trans isomers of 2-chloro-2-butene are relatively close, making their separation by standard distillation challenging. Efficient fractional distillation using a column with a high number of theoretical plates is required. Alternatively, preparative gas chromatography can be employed for the separation of small quantities of the pure isomers.
Applications in Drug Development and Medicinal Chemistry
While specific examples of 2-chloro-2-butene being directly used in the synthesis of marketed drugs are not prevalent in the reviewed literature, its potential as a building block in medicinal chemistry should not be overlooked. Organochlorine compounds are a significant class of molecules in the pharmaceutical industry, with many approved drugs containing at least one chlorine atom.[5] The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The dual functionality of 2-chloro-2-butene allows for a variety of synthetic transformations:
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Introduction of Diverse Functional Groups: The chlorine atom can be substituted by a wide range of nucleophiles, enabling the introduction of various functionalities such as amines, ethers, and thioethers.
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Scaffold Elaboration: The double bond can be functionalized through various addition reactions, including halogenation, hydrohalogenation, and epoxidation, to build more complex molecular scaffolds.
Given its reactivity, 2-chloro-2-butene could serve as a starting material for the synthesis of novel heterocyclic compounds or as a fragment for incorporation into larger, more complex drug candidates. Researchers in drug discovery may find this compound to be a useful tool for generating libraries of diverse small molecules for high-throughput screening.
Safety and Handling
2-Chloro-2-butene is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is an irritant to the eyes, respiratory system, and skin. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
2-Chloro-2-butene, with its cis and trans isomers, is a versatile chemical intermediate with a rich and varied reactivity. This guide has provided a detailed overview of its physical and chemical properties, along with a practical synthetic protocol. While its direct application in the pharmaceutical industry is not yet well-documented, its potential as a building block for the synthesis of novel bioactive molecules is significant. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug discovery, enabling them to explore the full potential of this intriguing molecule.
References
- 1. 2-Chloro-2-butene | C4H7Cl | CID 5364761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butene, 2-chloro-, (E)- [webbook.nist.gov]
- 3. 2-CHLORO-2-BUTENE | 4461-41-0 [chemicalbook.com]
- 4. 2-Butene, 2-chloro- | C4H7Cl | CID 5463022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
